molecular formula C13H12ClN3O3 B2531468 ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-75-9

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2531468
CAS No.: 1403233-75-9
M. Wt: 293.71
InChI Key: TWMOASRJQPSAJG-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 3-chlorophenyl ketone moiety linked to the triazole ring via an oxoethyl group. The ester functional group at position 4 of the triazole enhances its lipophilicity, which is critical for biological membrane permeability. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for high regioselectivity and efficiency under mild conditions .

The 3-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioactivity due to its electron-withdrawing properties and ability to modulate steric interactions.

Properties

IUPAC Name

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMOASRJQPSAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the diazotization of 3-chloroaniline using sodium nitrite in an acidic medium to form the corresponding diazonium salt. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired triazole derivative. The reaction is usually carried out under reflux conditions in ethanol to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates:

Conditions Reagents Product Yield
Acidic (HCl/H₂O)6M HCl, reflux (4–6 hrs)1-[2-(3-Chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid85–90%
Basic (NaOH/EtOH)2M NaOH, RT (12 hrs)Sodium salt of the carboxylic acid78%

Triazole Ring Functionalization

The 1,2,3-triazole core participates in cycloadditions and metal coordination :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the compound itself is not an azide or alkyne, its triazole ring can act as a ligand in CuAAC reactions. For example:

  • Role : Stabilizes Cu(I) intermediates in click chemistry .

  • Mechanism : Triazole nitrogen atoms coordinate with Cu(I), enhancing catalytic efficiency in synthesizing 1,4-disubstituted triazoles .

Nucleophilic Substitution

The N1 position may undergo substitution with alkyl/aryl halides:

Reagent Conditions Product Notes
Methyl iodideK₂CO₃, DMF, 60°C (8 hrs)1-Methyl-1H-1,2,3-triazole-4-carboxylate analogLimited regioselectivity

Ketone Reactivity

The 2-(3-chlorophenyl)-2-oxoethyl group enables classic ketone transformations:

Reduction

Catalytic hydrogenation reduces the ketone to a secondary alcohol:

Catalyst Conditions Product Yield
Pd/C (10%)H₂ (1 atm), EtOH, RT1-[2-(3-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate92%

Grignard Addition

Reacts with organomagnesium reagents to form tertiary alcohols:

Reagent Conditions Product Yield
CH₃MgBrTHF, 0°C → RT (2 hrs)1-[2-(3-Chlorophenyl)-2-(1-hydroxyethyl)]-1H-1,2,3-triazole-4-carboxylate75%

Oxidation Reactions

The α-carbon adjacent to the ketone is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 80°C (3 hrs)1-[2-(3-Chlorophenyl)-2-oxoacetyl]-1H-1,2,3-triazole-4-carboxylate68%

Cyclocondensation

The triazole’s nitrogen atoms facilitate heterocycle formation. For example, reaction with hydrazine yields fused pyrazole-triazole systems:

Reagent Conditions Product Yield
Hydrazine hydrateEtOH, reflux (6 hrs)4-(3-Chlorophenyl)-1H-pyrazolo[3,4-d] triazole81%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photolysis : UV light (254 nm) induces cleavage of the triazole ring, forming chlorophenyl acetamide derivatives.

Biological Activity Modulation

Derivatives synthesized via the above reactions show enhanced bioactivity:

  • Antifungal Activity : Hydrolyzed carboxylic acid derivative exhibits MIC = 8 μg/mL against Candida albicans.

  • Anticancer Potential : Methyl-substituted triazole analogs inhibit HeLa cell proliferation (IC₅₀ = 12 μM) .

Scientific Research Applications

Research has demonstrated that ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that triazole derivatives possess antimicrobial activity against various pathogens. The presence of the triazole ring enhances the compound's ability to inhibit microbial growth by interfering with cellular processes.

2. Anticancer Activity
The compound has been evaluated for its anticancer properties. Triazoles are known to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that this compound may affect pathways critical for tumor growth and survival.

3. Enzyme Inhibition
The compound may inhibit key enzymes involved in metabolic pathways related to disease processes. This mechanism is pivotal in drug design, particularly for compounds targeting specific diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized various triazole derivatives, including this compound. The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of triazole derivatives found that this compound exhibited cytotoxic effects on various cancer cell lines. The study utilized in vitro assays to assess cell viability and apoptosis induction . These findings suggest potential pathways for developing new cancer therapies based on this compound.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or proteins involved in cellular processes, leading to the disruption of normal cellular functions. For example, its antimicrobial activity may result from the inhibition of enzymes essential for bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate with structurally related triazole derivatives, focusing on substituents, synthetic methods, and biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity (Key Findings) Reference
This compound 3-Cl-C6H4, oxoethyl, ester ~307.74 (calculated) N/A N/A Hypothesized anticancer/antimicrobial activity based on structural analogs.
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate Phenylamino, oxoethyl, methyl, ester ~317.33 N/A N/A 69.80% growth inhibition in NCI-H522 lung cancer cells.
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 3-Cl-C6H4, methyl, ester 281.71 N/A 186–188 Antimicrobial activity tested; structural simplicity may limit potency compared to oxoethyl analogs.
Ethyl 1-(2-(3-cyanophenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate 3-CN-C6H4, oxoethyl, ester ~298.29 N/A N/A Higher polarity due to cyano group; potential for altered target specificity.
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate 4-Cl-C6H4, CF3, ester ~334.73 N/A N/A 68.09% growth inhibition in NCI-H522 cells; CF3 group enhances metabolic stability.
Ethyl 1-(2-(3',4-dihydroxyphenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate 3',4-diOH-C6H3, oxoethyl, ester ~325.30 N/A N/A Chelation properties (e.g., interaction with Cd²⁺); potential use in metal sensing or detox.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound is associated with moderate antiproliferative activity in lung cancer cells (NCI-H522), as seen in analogs like ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate (69.80% inhibition) . Positional isomerism: 4-Chlorophenyl analogs (e.g., compound 10 in ) show comparable activity to 3-chlorophenyl derivatives, suggesting tolerance for para-substitution in certain targets .

Impact of Ester vs. Acid Functional Groups :

  • Ester derivatives generally exhibit higher lipophilicity and better cellular uptake than their carboxylic acid counterparts. For example, ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ester) showed antimicrobial activity, while its acid form was less potent .

Synthetic Methodologies: Microwave-assisted synthesis (e.g., 80% yield for a phenylamino-pyrimidine-triazole analog) offers rapid reaction times and high efficiency compared to traditional methods . Copper(I)-catalyzed cycloaddition remains the gold standard for triazole synthesis, ensuring regioselectivity and compatibility with diverse azides and alkynes .

Role of Auxiliary Substituents :

  • Methyl groups at position 5 of the triazole (e.g., ) simplify synthesis but may reduce antiproliferative activity compared to bulkier groups .
  • Trifluoromethyl groups enhance metabolic stability and target affinity, as seen in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (68.09% inhibition) .

Biological Activity

Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate (CAS: 6400-48-2) is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3O3C_{13}H_{12}ClN_3O_3. The compound features a triazole ring that is often associated with various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,3-triazole moiety have demonstrated antifungal and antibacterial activities. In a study evaluating various triazole derivatives, it was found that modifications at specific positions could enhance their efficacy against pathogens .

Anticancer Properties

The anticancer potential of triazole derivatives has been well-documented. This compound may exhibit cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis suggested that the presence of the chlorophenyl group enhances its antiproliferative effects .

Cell Line IC50 (µM) Reference
HT2915.5
MCF720.0
A54918.7

Enzyme Inhibition

The compound has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease . The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, making these compounds promising candidates for further research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to active sites on enzymes such as AChE and BuChE, this compound can modulate neurotransmitter levels in the brain.
  • Antioxidant Activity : Some studies have indicated that triazole derivatives possess antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

A recent study highlighted the synthesis and evaluation of various triazole derivatives for their biological activities. Among these compounds, this compound showed promising results in inhibiting cancer cell proliferation and demonstrated low toxicity in normal cell lines .

Another investigation focused on the compound's potential as an agricultural fungicide. Its efficacy against common fungal pathogens was assessed in vitro and in field trials, showing significant promise for enhancing crop yields while minimizing chemical residues .

Q & A

Q. Table 1: Comparative Crystallographic Data

ParameterObserved (X-ray) DFT-Predicted
C-N Bond Length (Å)1.341.32
Dihedral Angle (°)12.514.2

Q. Table 2: Synthetic Yield Optimization

Catalyst (mol%)SolventTemp (°C)Yield (%)
CuI (5)DMF6078
CuBr (10)THF8092

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